An In-depth Technical Guide to (2-Amino-2-phenylethyl)dimethylamine: Chemical Properties and Structure
An In-depth Technical Guide to (2-Amino-2-phenylethyl)dimethylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-2-phenylethyl)dimethylamine, also known as N',N'-dimethyl-1-phenylethane-1,2-diamine, is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential biological relevance. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to provide a thorough and practical resource.
Chemical Structure and Identification
(2-Amino-2-phenylethyl)dimethylamine is a chiral diamine featuring a phenyl group and two amine functionalities. Its structure consists of a phenylethylamine backbone with two methyl groups on the terminal nitrogen atom.
Structure:
Synonyms: N',N'-dimethyl-1-phenylethane-1,2-diamine CAS Number: 31788-88-2 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol
Physicochemical Properties
The physicochemical properties of (2-Amino-2-phenylethyl)dimethylamine are summarized in the table below. Data is compiled from chemical supplier databases.
| Property | Value | Reference |
| Molecular Weight | 164.25 g/mol | |
| Density | 0.983 g/cm³ | |
| Boiling Point | 238.2 °C at 760 mmHg | |
| Flash Point | 91.2 °C |
Synthesis and Purification
Representative Experimental Protocol: Catalytic Asymmetric Diamination
This protocol is based on established methods for the synthesis of chiral 1,2-diamines from styrenes.[1]
Materials:
-
Styrene
-
Chirally modified aryliodine(I) catalyst (e.g., 20 mol%)
-
3-Chloroperbenzoic acid (m-CPBA) (2.0 equiv)
-
Bismesylimide (2.0 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP)/Acetonitrile (MeCN)
-
Dichloromethane
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Saturated aqueous solution of sodium thiosulfate
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the chirally modified aryliodine(I) catalyst and bismesylimide.
-
Add the HFIP/MeCN solvent mixture and stir the solution at room temperature for 10 minutes.
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Add styrene to the reaction mixture.
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Cool the reaction mixture to 0 °C and add m-CPBA portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-diamine.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Purification
Purification of diamine compounds can be achieved through various chromatographic techniques. HPLC is a common method for the separation and purification of amines.
Representative HPLC Purification Protocol:
A general approach for the purification of diamines involves pre-column derivatization followed by HPLC analysis.
-
Derivatization: The amine sample is mixed with a derivatizing agent (e.g., 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester) in a suitable buffer and heated to ensure complete reaction.
-
HPLC Analysis: The derivatized sample is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector.[2] The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
Spectroscopic Characterization
Specific spectroscopic data for (2-Amino-2-phenylethyl)dimethylamine is not widely published. Therefore, representative data for structurally similar N-substituted phenylethylenediamines are presented here as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a related N-substituted phenylethylenediamine would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the ethyl chain, and the protons of the N-methyl groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the ethylenediamine backbone, and the N-methyl groups. The chemical shifts of these signals can be influenced by the electronic environment of the carbon atoms.[3][4][5]
Mass Spectrometry (MS)
The mass spectrum of (2-Amino-2-phenylethyl)dimethylamine would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of phenethylamine derivatives in mass spectrometry is often characterized by cleavage of the bonds adjacent to the nitrogen atom.[6] Common fragmentation pathways for phenethylamines include the loss of an amino group (NH₃) from the protonated molecule.[7]
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of (2-Amino-2-phenylethyl)dimethylamine. However, based on its structural similarity to other substituted phenethylamines, some potential areas of biological relevance can be hypothesized. Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, including effects on the central nervous system.[8][9]
Potential Areas of Interest:
-
Monoamine Neurotransmitter Systems: Phenethylamine and its derivatives are known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[9] They can act as releasing agents or reuptake inhibitors for these neurotransmitters.[9][10]
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, a receptor involved in regulating monoamine neurotransmission.[9] It is plausible that (2-Amino-2-phenylethyl)dimethylamine could also interact with this receptor.
-
5-HT₂A Receptor: Many phenethylamine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs.[11]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenethylamine derivative acting as a monoamine releasing agent.
Caption: Hypothetical signaling pathway of a monoamine releasing agent.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of a chiral diamine like (2-Amino-2-phenylethyl)dimethylamine is depicted below.
Caption: General workflow for synthesis and purification.
Safety Information
(2-Amino-2-phenylethyl)dimethylamine is classified as an irritant.
-
Risk Codes: R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes).
-
Safety Codes: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection).
-
Hazard Symbols: Xi (Irritant).
Conclusion
(2-Amino-2-phenylethyl)dimethylamine is a chiral diamine with potential for use as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While specific experimental and biological data for this compound are limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. Further research is needed to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
